N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide” is a derivative of 1,3,4-thiadiazole . It has been found to exhibit good antiproliferative activity against various types of cancers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives have been synthesized via a Stille coupling reaction .Molecular Structure Analysis
1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The specific structure of “this compound” would need to be determined through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives have been extensively studied . For instance, the incorporation of the benzo [1,2- c ;4,5- c ′]bis [1,2,5]thiadiazole unit into certain polymers has significantly altered their optical and electrochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the optical band gap of certain derivatives has been estimated from the onset absorption edge .Scientific Research Applications
Synthesis and Characterization
Research on N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide often focuses on its synthesis and the biological activity of related compounds. For instance, Patel et al. (2015) synthesized a series of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives, evaluating their antibacterial and antifungal activities Patel & Patel, 2015.
Anticancer Properties
Significant research has been conducted into the anticancer properties of compounds related to this compound. Tiwari et al. (2017) reported on the synthesis of Schiff’s bases containing a thiadiazole scaffold, demonstrating promising anticancer activity against various human cancer cell lines, including melanoma and leukemia Tiwari et al., 2017.
Photophysical Properties
The study of the photophysical properties of related compounds has also been a focus. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, exploring their excellent photophysical properties, including large Stokes shifts and solid-state fluorescence Zhang et al., 2017.
Antimicrobial Agents
Compounds related to this compound have been explored for their potential as antimicrobial agents. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial activity against various pathogens, indicating the potential for these compounds in antimicrobial applications Bikobo et al., 2017.
Mechanism of Action
Future Directions
The future directions for research on “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide” and similar compounds could include further exploration of their anticancer properties , development of more efficient synthesis methods , and investigation of their potential as visible-light organophotocatalysts .
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N7OS/c16-15(17,18)8-4-6-9(7-5-8)25-21-13(20-24-25)14(26)19-10-2-1-3-11-12(10)23-27-22-11/h1-7H,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQCOIVWNVKFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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